molecular formula C25H18ClNO4 B2719124 5-[(4-chlorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866348-93-8

5-[(4-chlorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2719124
CAS No.: 866348-93-8
M. Wt: 431.87
InChI Key: NFDXQMGTVRYLML-UHFFFAOYSA-N
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Description

This compound belongs to the [1,3]dioxolo[4,5-g]quinolinone class, characterized by a fused dioxolane ring system and a quinolin-8-one backbone. The structure features a 4-chlorophenylmethyl group at position 5 and a 4-methylbenzoyl group at position 5. The compound is synthesized via multi-step reactions involving iodination and substitution (Scheme 3 in ), yielding moderate to high purity products .

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClNO4/c1-15-2-6-17(7-3-15)24(28)20-13-27(12-16-4-8-18(26)9-5-16)21-11-23-22(30-14-31-23)10-19(21)25(20)29/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDXQMGTVRYLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Dioxolo Ring: The dioxolo ring can be introduced by reacting the quinoline intermediate with a suitable diol under acidic conditions.

    Substitution Reactions: The chlorophenyl and methylbenzoyl groups are introduced through electrophilic aromatic substitution reactions using appropriate chlorophenyl and methylbenzoyl reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure characterized by a quinoline core fused with a dioxolo ring and substituted with chlorophenyl and methylbenzoyl groups. The synthesis typically involves several steps:

  • Formation of the Quinoline Core : The quinoline structure can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
  • Introduction of the Dioxolo Ring : This is achieved by reacting the quinoline intermediate with a diol under acidic conditions.
  • Substitution Reactions : The chlorophenyl and methylbenzoyl groups are introduced via electrophilic aromatic substitution reactions using appropriate reagents.

Biological Properties

The compound has shown promise in various biological applications, particularly in pharmacology. Its mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activities linked to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that 5-[(4-chlorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one exhibits anticancer properties. It has been tested against various cancer cell lines, including human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780). The results suggest that the compound may inhibit cell growth and induce apoptosis in these cancer cells.

Case Study 1: Antiproliferative Effects

A study assessed the antiproliferative effects of this compound on human dermal microvascular endothelial cells and various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at certain concentrations, indicating its potential as an anticancer agent .

Case Study 2: Mechanistic Insights

Another investigation focused on the compound's mechanism of action. It was found to inhibit specific enzymes involved in cancer cell metabolism and proliferation pathways. This inhibition correlated with reduced viability in tested cancer cell lines .

Potential Therapeutic Uses

Given its biological activity, this compound could have several therapeutic applications:

  • Cancer Treatment : Due to its antiproliferative effects on various cancer cell lines.
  • Anti-inflammatory Applications : Preliminary data suggest potential anti-inflammatory properties that warrant further investigation.
  • Antimicrobial Activity : Some derivatives of quinoline compounds have shown antimicrobial effects; thus, exploring this aspect could be beneficial.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Data (Yield, m.p.) Source
5-[(4-Chlorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one 5: 4-Cl-C6H4-CH2; 7: 4-CH3-C6H4-CO C25H19ClN2O4 446.89 N/A
7-(4-Fluorobenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one 5: 3-CH3-C6H4-CH2; 7: 4-F-C6H4-CO C25H18FN2O4 415.41 Available commercially ($8–$11/g)
6-(2-Fluorophenyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one 6: 2-F-C6H4; 7: H; 8: O C16H10FNO3 307.26 Synonyms: CHM-1 HYDRATE
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-[1,3]dioxolo[4,5-g]quinolin-8-one 7: Cl, CF3-pyridinyl; 5: H C16H8ClF3N2O3 392.70 N/A

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-chlorophenylmethyl group in the target compound enhances lipophilicity compared to the 3-methylphenylmethyl group in the fluorinated analogue .
  • Aromatic Substitutions: The 4-methylbenzoyl group (target compound) vs.
Physicochemical Properties
  • Melting Points : Fluorinated derivatives (e.g., 7m in ) exhibit higher m.p. (198–200°C) due to increased crystallinity from fluorine’s electronegativity .
  • Solubility : The 4-methylbenzoyl group in the target compound likely enhances organic solvent solubility compared to hydroxylated analogues (e.g., compound 6 in , requiring chromatographic purification) .

Biological Activity

5-[(4-chlorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a synthetic compound belonging to the quinoline derivatives family. Its unique structural features include a dioxolo ring fused to a quinoline core and various substituents that may confer diverse biological activities. This article explores the biological activity of this compound based on existing research findings.

Chemical Structure

  • IUPAC Name : 5-[(4-chlorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one
  • Molecular Formula : C25H18ClNO4
  • Molecular Weight : 433.87 g/mol

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer properties. The mechanism of action for this compound may involve the inhibition of specific enzymes linked to cell proliferation. For instance, studies have shown that similar compounds can inhibit topoisomerase II and other enzymes critical for DNA replication and repair, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. In vitro studies have reported its efficacy against both Gram-positive and Gram-negative bacteria. Specifically, it has shown potential against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 62.5 μg/mL depending on the bacterial strain tested .

Antitubercular Activity

Recent investigations into quinoline derivatives have highlighted their potential as antitubercular agents. The compound's ability to inhibit the InhA enzyme involved in the fatty acid synthesis pathway of Mycobacterium tuberculosis has been noted. For example, related compounds exhibited MIC values as low as 12.5 μg/mL against M. tuberculosis, suggesting a promising avenue for further development in tuberculosis treatment .

Case Studies and Research Findings

StudyFindings
Alcaraz et al., 2022Identified quinoline derivatives with significant antitubercular activity; MIC values as low as 12.5 μg/mL for certain compounds .
Nyoni et al., 2023Reported on the synthesis of quinoline-triazole hybrids showing enhanced inhibitory effects on M. tuberculosis .
Shinde et al., 2023Evaluated various quinoline derivatives for antimicrobial activity, highlighting their effectiveness against multiple bacterial strains .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell survival and proliferation.
  • Receptor Modulation : It could interact with cellular receptors involved in signaling pathways that regulate apoptosis and cell cycle progression.

Q & A

Q. Table 1: Reaction Conditions and Yields

StepSolventTemperature (°C)CatalystYield (%)
BenzoylationDCM60None65–70
ChlorophenylmethylEthanol80K₂CO₃72–78
CyclizationTHF/H₂O25 (rt)pTSA85–90

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis (e.g., at 113 K) resolves the stereochemistry of the [1,3]dioxoloquinoline system. Data-to-parameter ratios >15 and R-factors <0.05 ensure accuracy .
  • Spectroscopy :
    • HRMS : High-resolution mass spectrometry (e.g., [M+H]+ at 441.1939) confirms molecular weight .
    • NMR : ¹H/¹³C NMR in DMSO-d₆ identifies substituent environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Use isogenic cell lines and consistent enzyme concentrations (e.g., 10 nM kinase) to minimize variability .
  • Dose-Response Analysis : Compare IC₅₀ values across studies; discrepancies may arise from differences in solvent (DMSO vs. saline) or incubation times (24h vs. 48h) .
  • Theoretical Frameworks : Link results to established mechanisms (e.g., competitive inhibition models) to contextualize outliers .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Software like AutoDock Vina models binding to kinases or GPCRs. Parameters: grid size 25 ų, exhaustiveness = 20 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

Advanced: How does pH and temperature affect the compound’s stability during storage?

Methodological Answer:

  • Stability Studies :
    • pH Stability : Use HPLC to monitor degradation. Stable at pH 5–7 (≥95% purity after 30 days), but degrades rapidly at pH <3 .
    • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. Store at -20°C in amber vials to prevent photodegradation .

Q. Table 2: Stability Under Controlled Conditions

ConditionDurationPurity Retention (%)
pH 7, 25°C30 days95
pH 3, 25°C7 days60
-20°C, dark6 months98

Advanced: What strategies optimize selectivity in functionalizing the quinoline core?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., 8-keto group) using tert-butyldimethylsilyl (TBS) to direct substitution to C-5 or C-7 positions .
  • Microwave-Assisted Synthesis : Reduce reaction times from 24h to 2h while maintaining regioselectivity (>90%) .

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